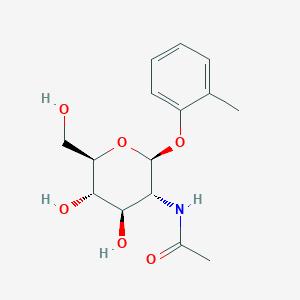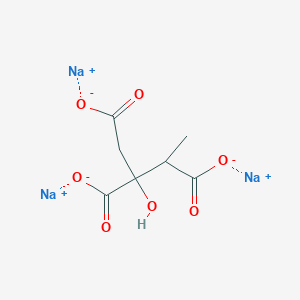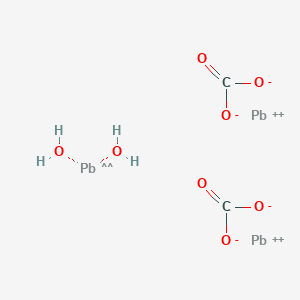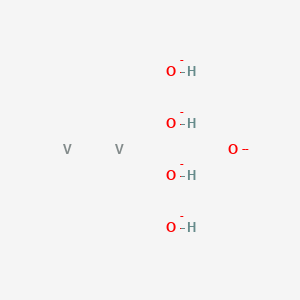
Divanadium(3+) tetrahydroxide oxidandiide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium pentoxide, also known as vanadium(V) oxide, is an inorganic compound with the chemical formula V₂O₅. It appears as a yellow to brown solid and is known for its high oxidation state, making it both an amphoteric oxide and an oxidizing agent. Vanadium pentoxide is the most important compound of vanadium from an industrial perspective, serving as a precursor to alloys and a widely used industrial catalyst .
Preparation Methods
Vanadium pentoxide can be synthesized through various methods, each offering unique structural properties. Some common synthetic routes include:
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Hydrothermal/Solvothermal Synthesis: These methods use high-temperature and high-pressure conditions to crystallize materials from aqueous or non-aqueous solutions.
Electrospinning: A process that uses electric force to draw charged threads of polymer solutions or melts.
Chemical Vapor Deposition (CVD): and : Techniques used to produce high-purity, high-performance solid materials.
Template-Based Methods: These involve the use of templates to form nanostructures.
Reverse Micelle Techniques: These use micelles to create nanostructures.
Pechini Method: A polymerizable complex method.
Electrochemical Deposition: A method that uses electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of the material
Chemical Reactions Analysis
Vanadium pentoxide undergoes various types of chemical reactions, including:
Oxidation: It serves as a catalyst in the oxidation of sulfur dioxide to sulfur trioxide in the contact process, and in the oxidation of ethanol to ethanal.
Reduction: It can be reduced to lower oxides such as vanadium(IV) oxide and vanadium(III) oxide using reagents like oxalic acid, carbon monoxide, and sulfur dioxide.
Substitution: It promotes the bromination of organic substrates by tetrabutylammonium bromide in the presence of hydrogen peroxide .
Scientific Research Applications
Vanadium pentoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and in the production of sulfuric acid.
Biology: Investigated for its antimicrobial properties and potential use in biological systems.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in industrial processes such as the production of phthalic anhydride and oxalic acid .
Mechanism of Action
The mechanism of action of vanadium pentoxide involves its ability to act as an oxidizing agent. It can intercalate metal ions, which is crucial for its role in energy storage applications. The compound’s high oxidation state allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .
Comparison with Similar Compounds
Vanadium pentoxide can be compared with other vanadium oxides such as:
- Vanadium(II) oxide (VO)
- Vanadium(III) oxide (V₂O₃)
- Vanadium(IV) oxide (VO₂)
Each of these oxides has unique properties and applications. For instance, vanadium(IV) oxide is known for its thermochromic properties, while vanadium(III) oxide is used in the production of ferrovanadium. Vanadium pentoxide stands out due to its high oxidation state and versatility as a catalyst and in energy storage applications .
Properties
Molecular Formula |
H4O5V2-6 |
|---|---|
Molecular Weight |
185.91 g/mol |
IUPAC Name |
oxygen(2-);vanadium;tetrahydroxide |
InChI |
InChI=1S/4H2O.O.2V/h4*1H2;;;/q;;;;-2;;/p-4 |
InChI Key |
XJSKQRIQPCQGDT-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[O-2].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


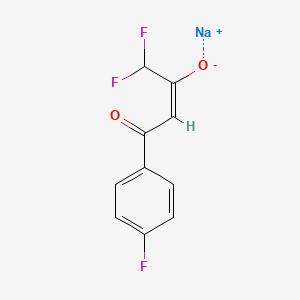

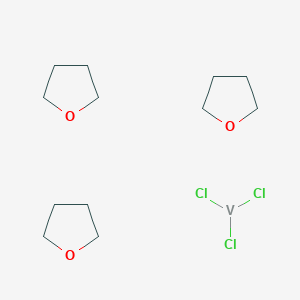
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
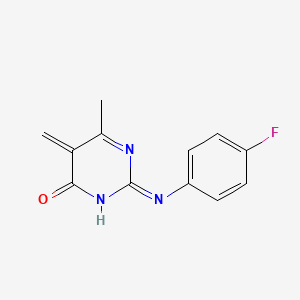
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

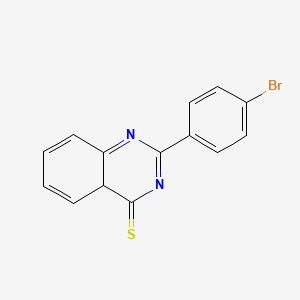
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

